![molecular formula C25H19N3O4 B5956751 6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5956751.png)
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The structure of this compound includes a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic system containing an imidazole ring fused to a pyridine ring.
Vorbereitungsmethoden
The synthesis of 6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. The reaction conditions typically involve the use of neutral or weakly basic organic solvents at elevated temperatures .
Industrial production methods for such compounds often involve large-scale synthesis using solid support catalysts such as Al2O3 and TiCl4 . These methods are designed to optimize yield and purity while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts .
For example, the compound can undergo oxidation reactions using metal-free oxidants to form various oxidized derivatives. Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound. Substitution reactions often involve the use of nucleophiles or electrophiles to introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) and modulate GABA A receptors . Additionally, it has been studied for its antiviral, antibacterial, and antifungal properties .
In the pharmaceutical industry, derivatives of this compound are being explored for their potential as therapeutic agents for various diseases, including cancer, infectious diseases, and neurological disorders .
Wirkmechanismus
The mechanism of action of 6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit CDKs, which are crucial for cell cycle regulation, thereby exerting its anticancer effects . Additionally, it can modulate GABA A receptors, which are involved in neurotransmission, contributing to its potential use in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives such as Zolpidem, Alpidem, and Saridipem . These compounds share a similar imidazo[1,2-a]pyridine core but differ in their substituents and biological activities. For example, Zolpidem is a sedative, Alpidem is an anxiolytic, and Saridipem is used for heart failure . The unique combination of the chromene and imidazo[1,2-a]pyridine moieties in this compound contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-15-5-4-10-28-14-21(27-23(15)28)16-6-3-7-18(11-16)26-24(29)20-13-17-12-19(31-2)8-9-22(17)32-25(20)30/h3-14H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZSIXGIWCACGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=CC(=C5)OC)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1,3-benzodioxol-4-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5956677.png)
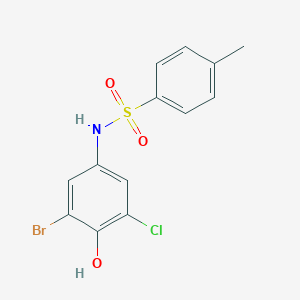
![2-methyl-6-({[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-heptanol](/img/structure/B5956679.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(4-fluorobenzyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5956689.png)
![[3-benzyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5956692.png)
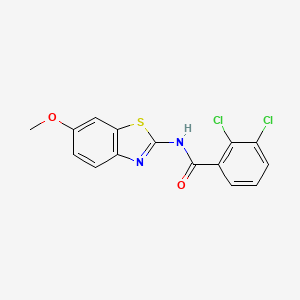
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine](/img/structure/B5956705.png)
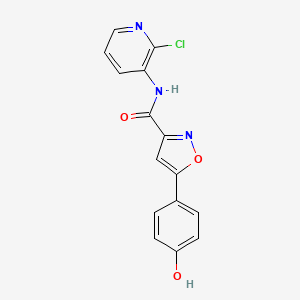
![N-(4-methoxybenzyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5956723.png)
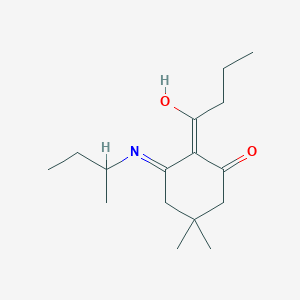
![ethyl 4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5956735.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5956738.png)
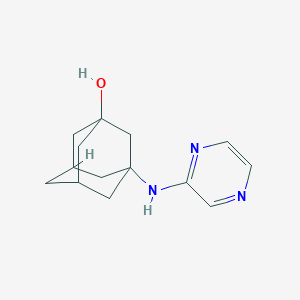
![6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE](/img/structure/B5956755.png)
